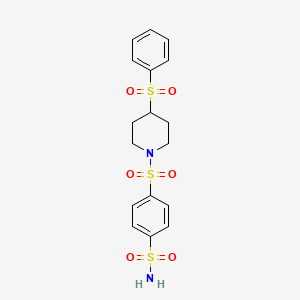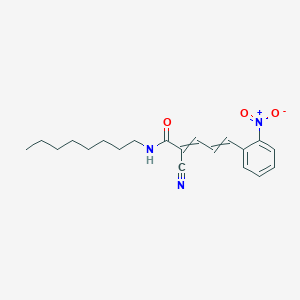![molecular formula C15H21NO2 B2945292 Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287237-55-0](/img/structure/B2945292.png)
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is an organic compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: : Starting from commercially available isoquinoline derivatives, reduction reactions can be carried out using agents like sodium borohydride.
Attachment of the acetate group: : This is achieved through esterification, where acetic acid or its derivatives react with the tetrahydroisoquinoline under acidic conditions.
Introduction of the tert-butyl group: : Finally, the tert-butyl ester is incorporated via a reaction with tert-butyl alcohol under acidic catalysis, ensuring the protection of the carboxyl group.
Industrial Production Methods
In industrial settings, large-scale production of this compound often employs continuous flow synthesis to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: : To reduce isoquinoline intermediates.
Automated esterification: : Using robust acid catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Oxidative reactions can convert the compound into various derivatives, potentially altering its biological activity.
Reduction: : Reduction can remove specific functional groups, further diversifying its chemical profile.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, sulfonates.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Various halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is valuable in numerous fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Industry: : Used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets:
Molecular targets: : Enzymes such as acetylcholinesterase, receptors including GABAergic and dopaminergic systems.
Pathways involved: : Modulation of neurotransmitter pathways, impacting neurological and physiological functions.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is unique due to:
Structural features: : The combination of the tert-butyl ester and tetrahydroisoquinoline.
Reactivity: : Enhanced stability and specific reactivity profiles.
List of Similar Compounds
Tetrahydroisoquinoline derivatives: : Different substitutions on the isoquinoline core.
Butyl esters: : Variations with other esters or alcohol groups.
Acetate compounds: : Other acetate derivatives with distinct functional groups.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-13-8-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,8-10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWVYVSCYGCDZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)
![6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)





![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![8-[(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)oxy]quinoline](/img/structure/B2945225.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2945228.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)
